molecular formula C11H19N3 B13309701 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13309701
M. Wt: 193.29 g/mol
InChI Key: GJEUVHBUVHZIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopentylethyl substituent at the 3-position and a methyl group at the 4-position. The cyclopentylethyl moiety introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to aromatic substituents. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor design and GPCR-targeted therapies, where substituent topology and hydrophobicity are critical .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)7-6-9-4-2-3-5-9/h9H,2-7H2,1H3,(H3,12,13,14)

InChI Key

GJEUVHBUVHZIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CCC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Molecular Properties of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Key Functional Groups
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine C₁₂H₂₁N₃ 207.32* Bulky aliphatic (cyclopentylethyl) Pyrazole, amine
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine C₁₄H₁₇N₃ 227.31 Cyclopentyl, aromatic (phenyl) Pyrazole, amine
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 Fluorinated aromatic (3-fluorobenzyl) Pyrazole, amine
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 Halogenated aromatic (4-chlorophenyl) Pyrazole, amine, methyl
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine C₁₁H₁₃N₃O 203.24 Electron-donating (4-methoxyphenyl) Pyrazole, amine, methoxy
3-(5-Bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine C₈H₈BrN₃S 258.14 Heteroaromatic (bromothiophene) Pyrazole, amine, thiophene

*Calculated based on standard atomic weights.

Key Observations:
  • Lipophilicity : The cyclopentylethyl group in the target compound enhances lipophilicity (predicted logP > 3) compared to polar substituents like methoxy (-OCH₃) or halogenated aromatics (Cl, F), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Hydrogen Bonding : Unlike methoxy or amine groups, the cyclopentylethyl moiety lacks hydrogen-bonding capacity, which may limit interactions with polar residues in target proteins .

Biological Activity

3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is C12_{12}H16_{16}N4_{4}, with a molecular weight of approximately 216.28 g/mol. The compound features a five-membered pyrazole ring substituted with a cyclopentyl group and an ethyl chain, contributing to its unique chemical reactivity and biological properties.

Research indicates that compounds in the pyrazole class, including 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine, exhibit various biological activities such as:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or other signaling pathways related to inflammation.
  • Antimicrobial Activity : Similar pyrazole derivatives have shown antimicrobial properties against various pathogens, suggesting that 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine could possess similar effects.

Biological Activity Overview

The biological activities associated with 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine can be summarized as follows:

Activity Type Description
Anti-inflammatoryPotential inhibition of inflammatory pathways and enzymes like COX.
AntimicrobialPreliminary evidence suggests efficacy against certain bacterial strains.
AnticancerRelated compounds have shown activity against tumor cell lines; further studies needed .

Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine was found to significantly reduce inflammation in animal models. The mechanism was attributed to the suppression of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.

Study 2: Antimicrobial Assessment

A comparative study examined the antimicrobial efficacy of several pyrazole derivatives, including 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine. Results demonstrated moderate activity against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Study 3: Anticancer Properties

In vitro assays conducted on human cancer cell lines revealed that compounds structurally similar to 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine exhibited cytotoxic effects. The study suggested that these compounds could induce apoptosis through caspase activation pathways .

Future Directions

Further research is required to fully elucidate the pharmacological profile of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications in the chemical structure to enhance biological activity and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine, and what intermediates are critical to its preparation?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole cores are often constructed from hydrazine derivatives and β-keto esters, followed by functionalization of the cyclopentylethyl group. Key intermediates include thiourea analogs and 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride derivatives, which undergo nucleophilic substitution or coupling reactions to introduce substituents .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Complementary techniques like 1H^1H/13C^{13}C NMR and IR spectroscopy validate functional groups and regioselectivity .

Q. What analytical methods are used to assess purity and stability during synthesis?

High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Mass spectrometry (MS) confirms molecular weight, and differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing the cyclopentylethyl group into the pyrazole ring?

Steric and electronic factors dominate regioselectivity. Computational modeling (e.g., DFT calculations) predicts favorable substitution sites. Experimentally, protecting groups (e.g., tert-butyloxycarbonyl) or directing groups (e.g., nitro) can guide functionalization. Solvent polarity and temperature optimization further enhance selectivity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR suggesting dynamic disorder vs. SCXRD showing static disorder) are addressed by variable-temperature NMR studies or refining crystallographic models with twinning parameters. Hydrogen/deuterium exchange experiments or complementary techniques like neutron diffraction may clarify ambiguous proton positions .

Q. How is SHELXL employed to refine high-resolution crystallographic data for this compound?

SHELXL refines anisotropic displacement parameters, hydrogen bonding networks, and disorder models. Constraints (e.g., SIMU/DELU) stabilize refinement of flexible cyclopentylethyl groups. The HKLF 5 format in SHELX handles twinned data, while TWIN commands resolve pseudo-merohedral twinning .

Q. How do hydrogen bonding patterns influence the compound’s crystal packing and solubility?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H···N or N–H···O motifs). Strong intra-/intermolecular bonds reduce solubility, whereas weak van der Waals interactions (e.g., C–H···π) enhance lattice flexibility. Solubility can be modulated by co-crystallization with hydrophilic counterions .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

Substitution at the 4-methyl or cyclopentylethyl positions alters steric bulk and lipophilicity, impacting target binding. For example, replacing cyclopentyl with cyclohexyl improves metabolic stability in vitro. Pharmacophore modeling identifies critical hydrogen bond donors/acceptors, while in vitro assays (e.g., enzyme inhibition) validate SAR hypotheses .

Methodological Best Practices

  • Crystallography: Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
  • Synthesis: Optimize Vilsmeier–Haack reactions for formylation using POCl₃/DMF at controlled temperatures (0–5°C) .
  • Data Analysis: Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.